molecular formula C18H19BrFNO2S B3108260 (3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide CAS No. 1642303-04-5

(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide

Cat. No.: B3108260
CAS No.: 1642303-04-5
M. Wt: 412.3
InChI Key: BWBAYLDCGGSPNA-FVRDMJKUSA-N
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Description

(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide (CAS: 1642303-04-5) is a halogenated thiazinane derivative featuring a 1,2-thiazinane 1,1-dioxide core. Key structural attributes include:

  • Stereochemistry: (3S) configuration at the third carbon.
  • Substituents: A 4-bromo-2-fluorobenzyl group at position 2, a methyl group at position 3, and a phenyl group at position 6 .
  • Molecular Formula: Estimated as C₁₈H₂₀BrFNO₂S (derived from base structure C₁₁H₁₅NO₂S + C₇H₅BrF substituent).

Properties

IUPAC Name

(3S)-2-[(4-bromo-2-fluorophenyl)methyl]-3-methyl-6-phenylthiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFNO2S/c1-13-7-10-18(14-5-3-2-4-6-14)24(22,23)21(13)12-15-8-9-16(19)11-17(15)20/h2-6,8-9,11,13,18H,7,10,12H2,1H3/t13-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBAYLDCGGSPNA-FVRDMJKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)Br)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)Br)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazinane ring, followed by the introduction of the bromine and fluorine-substituted benzyl group, the methyl group, and the phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiazinane derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is a complex organic compound featuring a thiazinane ring structure that incorporates sulfur and nitrogen atoms. It also has a bromine and fluorine-substituted benzyl group, along with a methyl and a phenyl group, contributing to its chemical properties. The molecular formula is C18H19BrFNO2SC_{18}H_{19}BrFNO_2S, and its molecular weight is 412.32 g/mol . The compound is studied for its potential in enzyme inhibition and receptor binding, critical in biochemical processes, due to its structure allowing it to interact with specific molecular targets, potentially inhibiting their activity or modulating their function.

Scientific Research Applications

This compound is a versatile material with applications across different fields. Studies have examined the interactions of this compound with biological systems, highlighting its role in modulating enzyme activity and receptor function. The precise mechanisms depend on the specific targets within the biological system being studied.

Use in Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the formation of the thiazinane ring, followed by the introduction of the bromine and fluorine-substituted benzyl group, the methyl group, and the phenyl group. Specific catalysts, solvents, and temperature control are essential to ensure high yield and purity during synthesis. In industrial settings, large-scale synthesis may utilize optimized reaction conditions to enhance efficiency and reduce costs. Techniques such as continuous flow reactors and automated synthesis equipment are often employed to ensure consistent quality and scalability.

Structural Similarity

Several compounds share structural similarities with this compound.

Examples of similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(4-Bromo-2-fluorophenyl)methyl]-3-methylthiazinaneContains similar thiazinane ringLacks phenyl substitution
6-Fluoroquinazoline derivativesRelated heterocyclic structureDifferent nitrogen placement
Benzimidazole derivativesContains fused benzene-imidazole ringsDistinct nitrogen functionalities

Mechanism of Action

The mechanism of action of (3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural and functional differences between the target compound and related thiazinane/thiazine derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Features
(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide 1642303-04-5 C₁₈H₂₀BrFNO₂S 4-Bromo-2-fluorobenzyl, 3-methyl, 6-phenyl Halogenated benzyl group; (3S) stereochemistry
(3S)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide 1537863-76-5 C₁₁H₁₅NO₂S 3-methyl, 6-phenyl Base structure lacking benzyl substituent; simpler synthesis
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide N/A C₁₀H₁₂N₂O₂S Dimethylamino, benzo-fused ring Synthesized via cyclization with N,N-dimethylthiocarbamoyl chloride; aromatic fusion alters reactivity
1-(2-(4-Chlorophenyl)-6H-1,3-thiazin-5-yl)ethanone 219539-29-4 C₁₂H₁₂ClNO₂S 4-Chlorophenyl, acetyl Acetyl group introduces ketone functionality; lower halogen atomic weight (Cl vs. Br)

Reactivity and Functional Group Impact

  • Halogen Effects: Bromine and fluorine in the target compound increase electron-withdrawing effects compared to non-halogenated analogs like CAS 1537863-76-4. This may enhance stability against metabolic degradation or alter binding affinity in biological systems.

Commercial and Research Status

  • In contrast, simpler analogs like (3S)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide remain accessible, suggesting broader utility in medicinal chemistry or materials science .

Biological Activity

(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is a complex organic compound belonging to the thiazinane class. Its unique structure incorporates a thiazinane ring that includes sulfur and nitrogen atoms, as well as a bromine and fluorine-substituted benzyl group, a methyl group, and a phenyl group. This compound has garnered interest for its potential biological activities, including enzyme inhibition and receptor binding, which are critical in various biochemical processes.

  • Molecular Formula : C₁₈H₁₉BrFNO₂S
  • Molecular Weight : 412.32 g/mol
  • Boiling Point : Approximately 515.9 °C
  • Density : Around 1.436 g/cm³

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural features enable it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. However, detailed mechanisms remain to be fully elucidated due to limited specific studies on this compound.

Enzyme Inhibition

Research indicates that thiazine derivatives often exhibit enzyme inhibition properties. For instance, similar compounds have shown effectiveness in inhibiting enzymes involved in metabolic pathways, which can be critical for drug development against various diseases.

Antimicrobial Activity

Thiazine derivatives have been documented for their antimicrobial properties. Studies suggest that compounds with similar structures demonstrate significant antibacterial and antifungal activities. For example, certain thiazine derivatives have shown IC₅₀ values indicating effective inhibition against bacterial strains.

Anticancer Activity

Compounds related to thiazines have been studied for their anticancer potential. Preliminary findings indicate that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo models.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity Unique Aspects
2-(4-Bromo-2-fluorophenyl)methyl]-3-methylthiazinaneSimilar thiazinane ringAntimicrobialLacks phenyl substitution
6-Fluoroquinazoline derivativesRelated heterocyclic structureAntitumorDifferent nitrogen placement
Benzimidazole derivativesFused benzene-imidazole ringsAntiviralDistinct nitrogen functionalities

Case Studies

  • Antimicrobial Efficacy : In a study examining the antimicrobial properties of thiazine derivatives, it was found that compounds similar to this compound exhibited significant activity against Staphylococcus aureus with MIC values below 50 µg/mL.
  • Anticancer Potential : Another study focused on the anticancer activity of thiazine derivatives reported that certain analogs demonstrated selective cytotoxicity against breast cancer cell lines with IC₅₀ values ranging from 10 to 30 µM.

Q & A

Q. What are the established synthetic routes for preparing (3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide, and what key reaction conditions influence the stereochemical outcome?

The synthesis typically involves sulfonamidation reactions. For example, a related compound, 2-(4-bromobenzyl)-1,2-thiazinane-1,1-dioxide, was synthesized via direct sulfonamidation using 2,3,4,5-tetrafluorophenylboronic acid, oxalic acid dihydrate, and a hexafluoroisopropanol (HFIP)/nitromethane mixture . Stereochemical control is influenced by solvent polarity, catalyst selection, and temperature. The use of chiral auxiliaries or enantioselective catalysts may further optimize the (3S)-configuration.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • X-ray crystallography : Tools like SHELXL (part of the SHELX suite) are critical for resolving stereochemistry and confirming the 1,1-dioxide configuration. Twinned or disordered data can be refined using SHELXL's robust algorithms .
  • NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, NOESY) validate regiochemistry and stereochemistry. For example, NOE correlations can confirm the spatial arrangement of the 3-methyl and 6-phenyl groups.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound based on structural analogs?

Structural analogs of 1,2-thiazinane-1,1-dioxides exhibit α-glucosidase and aldose reductase inhibition . Recommended assays include:

  • Enzyme inhibition assays : Measure IC₅₀ values against α-glucosidase or aldose reductase using spectrophotometric methods.
  • Cellular models : Test glucose uptake modulation in adipocyte or hepatocyte cell lines.
  • Molecular docking : Prioritize targets by simulating interactions with enzymes like aldose reductase (PDB: 1US0) .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis yield and purity of this compound, particularly regarding regioselectivity and byproduct formation?

  • Solvent optimization : Polar aprotic solvents (e.g., DMAc, HFIP) improve reaction efficiency and regioselectivity .
  • Catalyst screening : Boronic acids (e.g., 2,3,4,5-tetrafluorophenylboronic acid) enhance sulfonamidation kinetics .
  • Purification : Flash column chromatography (20–30% ethyl acetate in hexane) effectively isolates the product from byproducts .

Q. What challenges arise in resolving the crystal structure of this compound, and how can software tools like SHELXL address twinning or disorder?

Challenges include twinning, partial disorder (e.g., in the 4-bromo-2-fluorobenzyl group), and weak diffraction. SHELXL's twin refinement mode (TWIN/BASF commands) and restraints for disordered atoms improve model accuracy. High-resolution data (≤1.0 Å) is preferred for resolving subtle stereochemical features .

Q. How can structure-activity relationship (SAR) studies be conducted to elucidate the role of the 4-bromo-2-fluorobenzyl group in biological activity?

  • Analog synthesis : Replace the 4-bromo-2-fluorobenzyl group with substituents like 4-chloro or 2-methoxy analogs.
  • Activity comparison : Test modified compounds in enzyme inhibition assays. For instance, the 4-bromo-2-fluorobenzyl group in related compounds enhances aldose reductase inhibition (IC₅₀ = 0.11 µM) .
  • Computational analysis : Use molecular dynamics (MD) to assess substituent effects on binding pocket interactions.

Q. What computational methods are suitable for predicting the binding interactions of this compound with target enzymes like aldose reductase?

  • Molecular docking : AutoDock Vina or Schrödinger Glide predicts binding poses and affinity. Validate with co-crystallized inhibitors (e.g., fidarestat).
  • MD simulations : GROMACS or AMBER assesses binding stability and hydrogen-bonding networks over 100-ns trajectories.
  • QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity data .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation, such as discrepancies between NMR predictions and observed spectra?

  • 2D NMR validation : Use HSQC to assign ¹H-¹³C correlations and NOESY to confirm spatial proximity of substituents.
  • DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09).
  • Cross-validation : Align NMR data with X-ray-derived torsion angles to resolve ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide

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